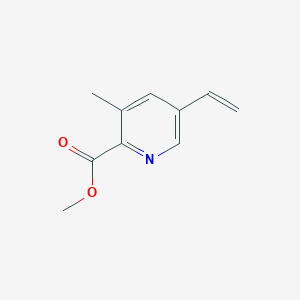
Methyl 3-methyl-5-vinylpicolinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-methyl-5-vinylpicolinate is an organic compound with the molecular formula C10H11NO2 It is a derivative of picolinic acid, featuring a vinyl group at the 5-position and a methyl ester at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-methyl-5-vinylpicolinate typically involves the esterification of 3-methyl-5-vinylpicolinic acid. One common method is the reaction of 3-methyl-5-vinylpicolinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows: [ \text{3-methyl-5-vinylpicolinic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} ]
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion rate and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-methyl-5-vinylpicolinate can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride (NaH).
Major Products:
Oxidation: 3-methyl-5-vinylpicolinic acid or 3-methyl-5-formylpicolinate.
Reduction: 3-methyl-5-vinylpicolinyl alcohol.
Substitution: Various substituted picolinates depending on the substituent used.
Scientific Research Applications
Methyl 3-methyl-5-vinylpicolinate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with metal ions.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-methyl-5-vinylpicolinate is primarily related to its ability to interact with biological targets through its functional groups. The vinyl group can participate in electrophilic addition reactions, while the ester group can undergo hydrolysis to release the active picolinic acid derivative. These interactions can modulate various biochemical pathways, including enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Methyl 3-methylpicolinate: Lacks the vinyl group, making it less reactive in certain chemical reactions.
Methyl 5-vinylpicolinate: Lacks the methyl group at the 3-position, altering its steric and electronic properties.
Ethyl 3-methyl-5-vinylpicolinate: Similar structure but with an ethyl ester instead of a methyl ester, affecting its solubility and reactivity.
Uniqueness: Methyl 3-methyl-5-vinylpicolinate is unique due to the presence of both the vinyl and methyl ester groups, which confer distinct reactivity and potential for diverse applications in synthesis and research.
Properties
CAS No. |
1360952-36-8 |
|---|---|
Molecular Formula |
C10H11NO2 |
Molecular Weight |
177.20 g/mol |
IUPAC Name |
methyl 5-ethenyl-3-methylpyridine-2-carboxylate |
InChI |
InChI=1S/C10H11NO2/c1-4-8-5-7(2)9(11-6-8)10(12)13-3/h4-6H,1H2,2-3H3 |
InChI Key |
PNYLQKFZBXJSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1C(=O)OC)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















